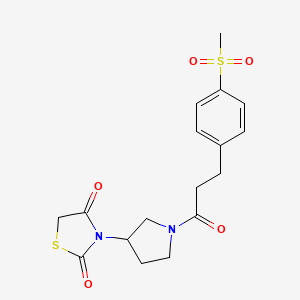
3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H20N2O5S2 and its molecular weight is 396.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione , with the CAS number 1798513-49-1 , is a thiazolidinedione derivative that has garnered attention for its potential biological activities, particularly in the context of diabetes management and other metabolic disorders. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C17H20N2O5S2
- Molecular Weight : 396.5 g/mol
Thiazolidinediones (TZDs), including the compound , primarily act as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ). This receptor plays a crucial role in regulating glucose and lipid metabolism. The binding of TZDs to PPAR-γ enhances insulin sensitivity and modulates the expression of genes involved in glucose and lipid metabolism.
Antidiabetic Effects
Recent studies have demonstrated that thiazolidinedione derivatives exhibit significant antidiabetic properties. For instance, compounds similar to this compound have shown promising results in lowering blood glucose levels in diabetic animal models:
- Case Study : In a study involving streptozotocin-induced diabetic mice, several thiazolidinedione derivatives were evaluated for their ability to reduce fasting blood glucose levels. The results indicated that these compounds exhibited significant hypoglycemic effects comparable to standard treatments like Pioglitazone .
- Molecular Docking Studies : Molecular docking simulations revealed that the compound interacts favorably with key amino acids in the PPAR-γ receptor, suggesting a strong binding affinity that correlates with its biological activity .
Anti-inflammatory Activity
In addition to its antidiabetic effects, thiazolidinediones are known for their anti-inflammatory properties. The compound's structure allows it to modulate inflammatory pathways, potentially reducing chronic inflammation associated with metabolic syndrome.
Structure-Activity Relationships (SAR)
The biological activity of thiazolidinediones is influenced by their structural components. Modifications at specific positions on the thiazolidinedione ring or side chains can enhance or diminish their pharmacological effects:
- Sulfonyl Group : The presence of a methylsulfonyl group at the para position on the phenyl ring has been shown to enhance the compound's solubility and bioavailability, which are critical for its efficacy.
- Pyrrolidine Moiety : The pyrrolidine ring contributes to the compound's ability to interact with biological targets effectively.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O5S2 |
| Molecular Weight | 396.5 g/mol |
| Biological Activity | Antidiabetic, Anti-inflammatory |
| PPAR-γ Binding Affinity | High |
特性
IUPAC Name |
3-[1-[3-(4-methylsulfonylphenyl)propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-26(23,24)14-5-2-12(3-6-14)4-7-15(20)18-9-8-13(10-18)19-16(21)11-25-17(19)22/h2-3,5-6,13H,4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQIGOWIGNASQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













